

Hdac-IN-30: A Multi-Targeted HDAC Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers

Hdac-IN-30 is a novel and potent multi-target histone deacetylase (HDAC) inhibitor with significant potential as a tool for studying HDAC biology and as a candidate for anti-cancer drug development. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of **Hdac-IN-30**, including its biochemical activity, cellular effects, and detailed protocols for its use in key experiments.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is frequently observed in various cancers, making them a prime target for therapeutic intervention.[3] HDAC inhibitors have emerged as a promising class of anti-cancer agents by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[3][4]

Hdac-IN-30 is a phthalazino[1,2-b]quinazolinone derivative that demonstrates potent inhibitory activity against multiple HDAC isoforms, primarily within Class I and IIb.[5] Its multi-targeted nature and demonstrated anti-tumor efficacy make it a valuable tool for investigating the complex roles of HDACs in cancer biology.

Biochemical Profile



Hdac-IN-30 has been characterized as a potent inhibitor of several HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

HDAC Isoform	IC50 (nM)[5][6][7]
HDAC1	13.4
HDAC2	28.0
HDAC3	9.18
HDAC6	42.7
HDAC8	131

Biological Activity

Hdac-IN-30 exhibits significant anti-tumor activity. In hepatocellular carcinoma (HCC) cell lines, such as HepG2, it has been shown to:

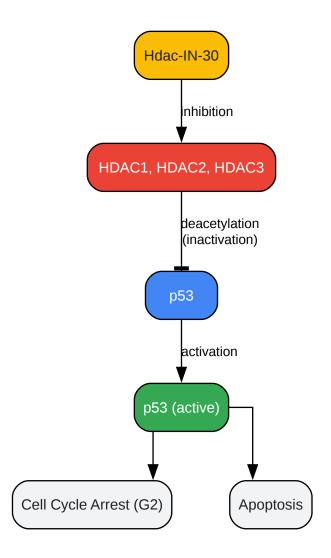
- Activate the p53 signaling pathway: Hdac-IN-30 promotes the phosphorylation of p53, a critical tumor suppressor protein.[5]
- Induce cell cycle arrest: Treatment with Hdac-IN-30 leads to cell cycle arrest at the G2
 phase in a concentration-dependent manner.[5]
- Promote apoptosis: By activating pro-apoptotic pathways, Hdac-IN-30 induces programmed cell death in cancer cells.

In vivo studies have also demonstrated the potent anti-cancer activity of **Hdac-IN-30**, with the compound being well-tolerated at effective doses.[5]

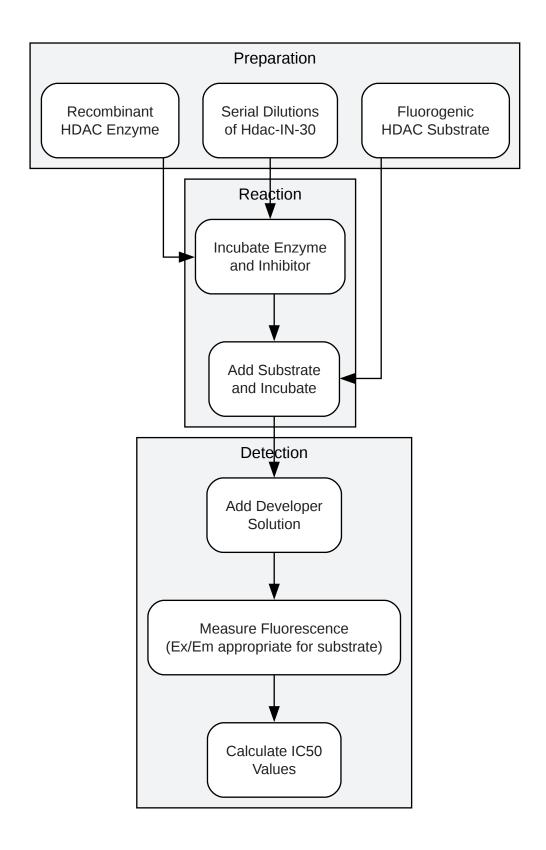
Signaling Pathway

The primary mechanism of action for **Hdac-IN-30** in cancer cells involves the activation of the p53 signaling pathway, a central regulator of cell fate.

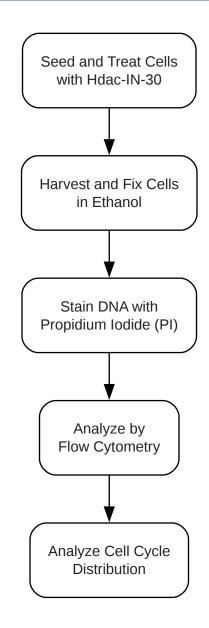












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- To cite this document: BenchChem. [Hdac-IN-30: A Multi-Targeted HDAC Inhibitor for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417046#hdac-in-30-as-a-tool-for-studying-hdac-biology]

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